molecular formula C11H15NO B13050864 1-Amino-1-(2-ethylphenyl)acetone

1-Amino-1-(2-ethylphenyl)acetone

Cat. No.: B13050864
M. Wt: 177.24 g/mol
InChI Key: IBYFCEOPRDKFAS-UHFFFAOYSA-N
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Description

1-Amino-1-(2-ethylphenyl)acetone is an aminoketone derivative characterized by a phenyl ring substituted with an ethyl group at the ortho position and an amino group attached to a ketone-bearing carbon. Aminoketones are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The ethyl substituent in this compound likely influences its steric and electronic properties, distinguishing it from other analogs .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-amino-1-(2-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-7,11H,3,12H2,1-2H3

InChI Key

IBYFCEOPRDKFAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-ethylphenyl)acetone typically involves multi-step reactions. One common method is the catalytic hydrogenation of α-amino enones, which can be prepared from the corresponding diketones . Another approach involves the nucleophilic substitution of an α-halogenated ketone with an amine or azide .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-ethylphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-1-(2-ethylphenyl)acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-ethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
1-Amino-1-(3-cyclopentyloxyphenyl)acetone 3-Cyclopentyloxy group C₁₄H₁₉NO₂ Discontinued commercial product; used in lab-scale organocatalysis
2-Amino-1-(2-hydroxyphenyl)ethanone 2-Hydroxy group C₈H₉NO₂ Intermediate in coumarin synthesis; m.p. 177°C (decomposes)
1-(2-Amino-6-nitrophenyl)ethanone 2-Amino, 6-nitro groups C₈H₈N₂O₃ High reactivity due to nitro group; limited toxicological data
1-Amino-1-(3′-pyridyl)methylphosphonic Acid 3-Pyridyl, phosphonic acid C₆H₉N₂O₃P Chiral resolution studies; [α]D = +2.8° (1M NaOH)
Ethyl 2-phenylacetoacetate Ethyl ester, acetyl group C₁₂H₁₄O₃ Precursor in amphetamine synthesis

Key Observations :

  • Substituent Position and Reactivity: The ortho-ethyl group in 1-Amino-1-(2-ethylphenyl)acetone likely enhances steric hindrance compared to para-substituted analogs (e.g., 1-(2-Amino-4-methylphenyl)ethanone, Similarity: 0.95 ). This may reduce nucleophilic attack at the ketone group.
  • Electronic Effects: Electron-donating groups (e.g., amino, hydroxy) increase resonance stabilization, whereas electron-withdrawing groups (e.g., nitro) enhance electrophilicity. For example, 1-(2-Amino-6-nitrophenyl)ethanone exhibits higher reactivity in nitration or substitution reactions .

Comparison of Methods :

  • Mannich reactions offer scalability but may require chiral catalysts for enantioselectivity.
  • Imine-based routes (e.g., ) are modular but demand precise pH control during hydrolysis.

Physicochemical Properties

While direct data on this compound is unavailable, extrapolations from analogs suggest:

  • Molecular Weight: ~207–233 g/mol (comparable to 1-Amino-1-(3-cyclopentyloxyphenyl)acetone, 233.31 g/mol ).
  • Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, acetone) due to the amino-ketone motif.
  • Thermal Stability: Decomposition temperatures >150°C, similar to 2-Amino-1-(2-hydroxyphenyl)ethanone .

Biological Activity

1-Amino-1-(2-ethylphenyl)acetone is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol

The compound features an amino group attached to an acetone moiety, which is linked to a 2-ethylphenyl group. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity and specificity, while the ethyl and phenyl groups may influence the compound's pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various synthesized compounds, it was found that derivatives similar to this compound showed moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM .

Microorganism MIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Bacillus subtilis4.69
Pseudomonas aeruginosa11.29

Anticancer Potential

The compound has also been evaluated for its anticancer effects. Studies show that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular functions. For instance, it was observed that compounds structurally related to this compound exhibited significant antiproliferative activity against prostate cancer cells .

Case Study 1: Antiproliferative Activity

In a study focusing on small molecular weight compounds, including derivatives of this compound, researchers reported a significant reduction in cell viability in prostate cancer cell lines at concentrations as low as 10 µM. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various derivatives, including the target compound. The results demonstrated that certain modifications to the structure enhanced antibacterial activity, suggesting that further optimization could lead to more effective antimicrobial agents .

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